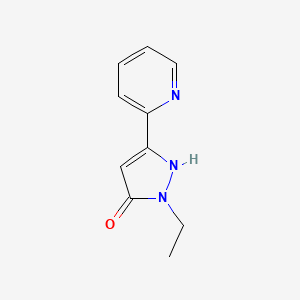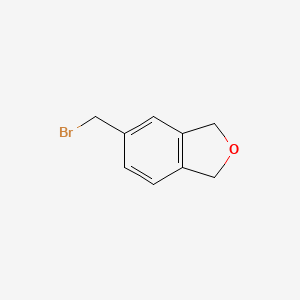
5-(Bromomethyl)-1,3-dihydro-2-benzofuran
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the bromination of a precursor compound containing a methyl group at the 5-position of a 1,3-dihydro-2-benzofuran structure. Bromination is a common reaction in organic chemistry, often achieved using a bromine source like bromine (Br2) or hydrobromic acid (HBr) in the presence of a catalyst .Molecular Structure Analysis
The molecular structure of this compound would consist of a benzofuran ring system with a bromomethyl group attached at the 5-position. The bromine atom would add significant weight to the molecule due to its high atomic mass .Chemical Reactions Analysis
The bromomethyl group in this compound is a reactive site and could undergo various reactions. For example, it could participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom would likely make the compound relatively heavy and possibly volatile. The benzofuran moiety could contribute to the compound’s stability and solubility .Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of 5-(Bromomethyl)-1,3-dihydro-2-benzofuran derivatives has been developed through Brønsted Acid Mediated Cascade Reactions, highlighting their utility in the construction of bioactive compounds, including 5-HT serotonin receptor agonists. This approach underlines the potential of these compounds in synthesizing natural products and bioactive molecules (Porcu et al., 2018).
- Another study reported on the synthesis, characterization, and antimicrobial screening of 5-bromobenzofuranyl aryl ureas and carbamates. The research demonstrated the process of forming the benzofuran ring and its further conversion into compounds with potential antimicrobial activities (Kumari et al., 2019).
- A novel synthesis approach for 2,3-disubstituted benzofurans was described, involving CuI-catalyzed coupling of 1-bromo-2-iodobenzenes with beta-keto esters. This method allows for the creation of benzofurans with various substituents, showcasing a versatile route for their preparation (Lu et al., 2007).
Biological Activities and Applications
- Research has explored the antimicrobial and anti-inflammatory properties of benzofuran derivatives. For instance, dihydro benzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones synthesized from 3,5-dimethyl-4-nitroisoxazole demonstrated significant antimicrobial and anti-inflammatory activities, highlighting their potential as therapeutic agents (Rajanarendar et al., 2013).
- The development of benzofuran-based N-benzylpyridinium derivatives as acetylcholinesterase inhibitors was reported, showing potent activity that surpasses standard drugs like donepezil. This research suggests the potential of benzofuran derivatives in treating diseases related to acetylcholine deficiency, such as Alzheimer's disease (Baharloo et al., 2015).
Chemical Reactions and Transformations
- The reactivity and transformation of benzofuran derivatives under various conditions have been studied to explore their chemical behavior and potential in creating new molecular structures. For example, the reaction of a brominated benzolactone/lactam with 4-methoxythiobenzamide and thiourea demonstrated interesting outcomes, including Eschenmoser coupling reactions and ring transformations (Kammel et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(bromomethyl)-1,3-dihydro-2-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-4-7-1-2-8-5-11-6-9(8)3-7/h1-3H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRVAEJDKAWZIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)C=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-1,3-dihydro-2-benzofuran | |
CAS RN |
188111-48-0 | |
| Record name | 5-(bromomethyl)-1,3-dihydro-2-benzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



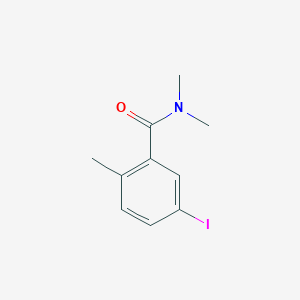
![5,5-Dioctyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-dibenzo[b,d]silole](/img/structure/B1442325.png)
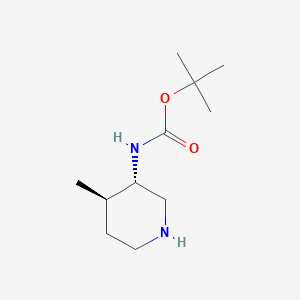
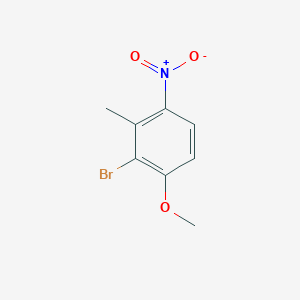
![2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid](/img/structure/B1442329.png)
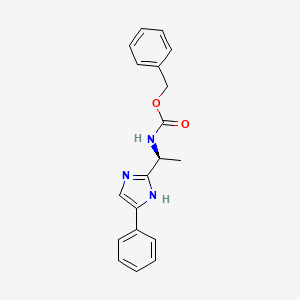
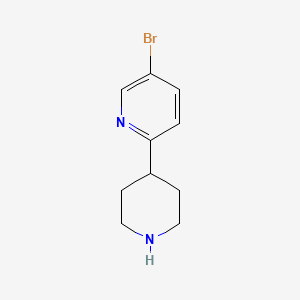
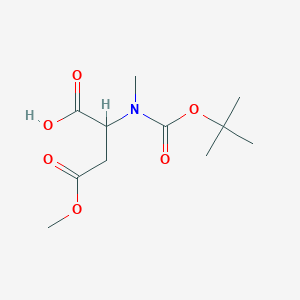
![1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate](/img/structure/B1442333.png)
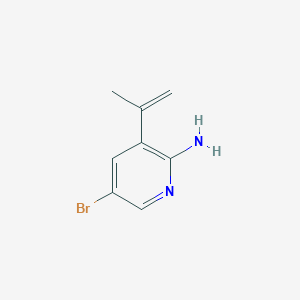
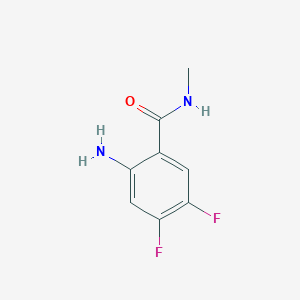
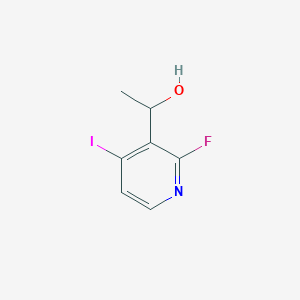
![3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B1442340.png)
